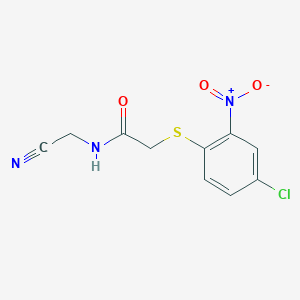

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3S/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWMEOHYQFRJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SCC(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide typically involves the reaction of 4-chloro-2-nitrophenyl sulfide with cyanomethyl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide exhibits antimicrobial properties. It has been studied for its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Case Study:

In a study assessing various derivatives for antimicrobial efficacy, this compound showed significant inhibition against common pathogens, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Properties

The compound has also garnered attention for its anticancer activities. Preliminary studies suggest it may interfere with cell signaling pathways crucial for cancer cell proliferation and survival .

Case Study:

In vitro tests on MDA-MB-231 breast cancer cells demonstrated that the compound induced apoptosis, evidenced by a significant increase in annexin V-FITC positive cells, indicating its potential as a therapeutic agent in oncology .

Industrial Applications

Apart from its biological significance, this compound serves as an intermediate in the synthesis of more complex molecules used in the production of specialty chemicals and materials. Its versatility makes it valuable in both academic research and industrial settings .

Data Table: Overview of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting metabolic enzymes | Significant inhibition against pathogens; potential lead for new antibiotics |

| Anticancer | Induces apoptosis in cancer cells | Increased annexin V-FITC positive cells in MDA-MB-231 cell line studies |

| Chemical Synthesis | Intermediate for complex molecule synthesis | Used in producing specialty chemicals |

| Industrial Production | Utilized in large-scale synthesis processes | Enhanced efficiency via continuous flow reactors |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide with structurally related acetamide derivatives, emphasizing substituent effects, molecular properties, and applications:

*Hypothetical data inferred from structural analysis.

Key Observations:

Sulfanyl vs. Sulfonyl: The sulfanyl group in the target compound (vs. Cyanomethyl vs. Cyanoaryl: The cyanomethyl group in the target compound introduces steric accessibility compared to cyanoaryl substituents (e.g., CAS 114807-80-6), possibly improving solubility in polar solvents .

Synthetic Pathways: Acetamide derivatives are commonly synthesized via acetylation of anilines (e.g., acetic anhydride reflux in CAS 292.69) . The target compound may require a thiol-alkylation step, reacting 2-chloro-N-(cyanomethyl)acetamide with 4-chloro-2-nitrothiophenol under basic conditions.

Applications: Pharmaceutical Intermediates: Compounds like CAS 292.69 and CAS 795287-66-0 are precursors for sulfur-containing heterocycles (e.g., thiadiazoles), suggesting similar utility for the target compound . Agrochemical Potential: Nitro and cyano groups in CAS 131456-85-4 are associated with herbicidal activity, implying analogous bioactivity in the target compound .

Toxicity Considerations :

- Halogenated acetamides (e.g., CAS 114807-80-6) often require careful handling due to environmental and health risks, a likely concern for the target compound .

Biological Activity

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its efficacy.

Synthesis

The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with sulfanyl and cyanoacetyl groups. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds with similar structures. For instance, derivatives containing the 4-chloro-2-nitrophenyl group have shown significant anti-proliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells. For example, one derivative demonstrated a 22-fold increase in apoptotic cells compared to controls . This suggests that compounds like 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide could be promising candidates for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide has been investigated for its antimicrobial potential. Studies have shown that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL for some derivatives . The inhibition of biofilm formation was also noted, which is critical in preventing chronic infections.

Study on Anticancer Effects

A study focused on a series of thiazolone-based benzenesulfonamides revealed that compounds with structural similarities to 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide had significant effects on cancer cell lines. The most active compounds induced apoptosis effectively and were selective towards cancerous cells over normal cells .

Study on Antimicrobial Effects

Another investigation into the antimicrobial activity of derivatives showed that certain compounds exhibited remarkable efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study highlighted that these compounds not only inhibited bacterial growth but also reduced biofilm formation by up to 80% at specific concentrations .

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfanyl linkage formation : React 4-chloro-2-nitrothiophenol with chloroacetyl cyanomethylamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Crystallization : Recrystallize from ethanol or methanol to enhance purity .

Note: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates using FT-IR (S-H stretch at ~2550 cm⁻¹ disappearance) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl), cyanomethyl (-CH₂CN, δ ~4.0 ppm), and sulfanyl linkage (-S-CH₂-, δ ~3.3 ppm).

- ¹³C NMR : Verify nitrophenyl carbons (C-Cl at ~125 ppm, nitro group at ~145 ppm) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (e.g., m/z ~338.0 for C₁₀H₈ClN₃O₃S).

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds observed in related nitroacetamides) .

Q. What biological activities are associated with sulfanyl-acetamide derivatives, and how can they be screened?

- Methodological Answer : Sulfanyl-acetamides are explored for:

- Antimicrobial Activity : Test via broth microdilution (MIC assays) against E. coli and S. aureus.

- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates.

Reference: Similar compounds showed IC₅₀ values <10 µM in kinase inhibition studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts, IR stretches) be resolved during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- Compare experimental NMR shifts with computed values (DFT/B3LYP/6-311+G(d,p)).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic vs. cyanomethyl protons).

- Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO-d₆ (evident as peak broadening).

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What crystallographic insights are available for related nitroaryl-sulfanyl acetamides?

- Methodological Answer : Key findings from structural analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide):

- Intramolecular Interactions : C–H···O hydrogen bonds stabilize planar conformations (bond length ~2.8 Å).

- Packing Motifs : Centrosymmetric dimers linked via N–H···O hydrogen bonds (e.g., chain propagation along [101] axis).

- Torsional Angles : Nitro groups deviate ~15–20° from the aryl plane, affecting electronic conjugation .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing -CN with -COOH or -NH₂).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2.

- Bioassay Correlation : Compare IC₅₀ values from enzyme assays with computed binding energies.

Example: Trifluoromethyl analogs showed enhanced lipophilicity (logP ~2.5) and 2-fold higher activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and DMSO. Confirm via HPLC-UV (λ = 254 nm).

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- pH-Dependent Stability : Nitro groups may hydrolyze under alkaline conditions (pH >9), forming nitroso derivatives .

Experimental Design Considerations

Q. What strategies optimize yield in large-scale syntheses of this compound?

- Methodological Answer :

- Catalytic Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction kinetics.

- Solvent Engineering : Use acetonitrile instead of DMF to reduce viscosity and improve mixing.

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration or sulfonation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.